

# Dicobalt Octacarbonyl: A Versatile Precursor in Modern Organometallic Chemistry

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## Compound of Interest

Compound Name: Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

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Dicobalt octacarbonyl, with the chemical formula  $\text{Co}_2(\text{CO})_8$ , is an organometallic compound that serves as a pivotal reagent and catalyst in a multitude of synthetic transformations.[1][2] This orange, pyrophoric solid is central to organocobalt chemistry and is the parent compound for a family of hydroformylation catalysts.[1] Its utility stems from its ability to react with various organic substrates, particularly alkynes, to form stable intermediates that can undergo further transformations.[2] This guide provides a comprehensive overview of dicobalt octacarbonyl, detailing its properties, synthesis, and its critical role as a precursor in key organometallic reactions including hydroformylation, the Pauson-Khand reaction, and the Nicholas reaction.

## Properties and Synthesis of Dicobalt Octacarbonyl

Dicobalt octacarbonyl is an air-sensitive compound, typically appearing as orange or dark red crystals.[3] It is insoluble in water but soluble in many organic solvents.[1][4] In solution, it exists as a mixture of two rapidly interconverting isomers: a bridged and a non-bridged form.[1]

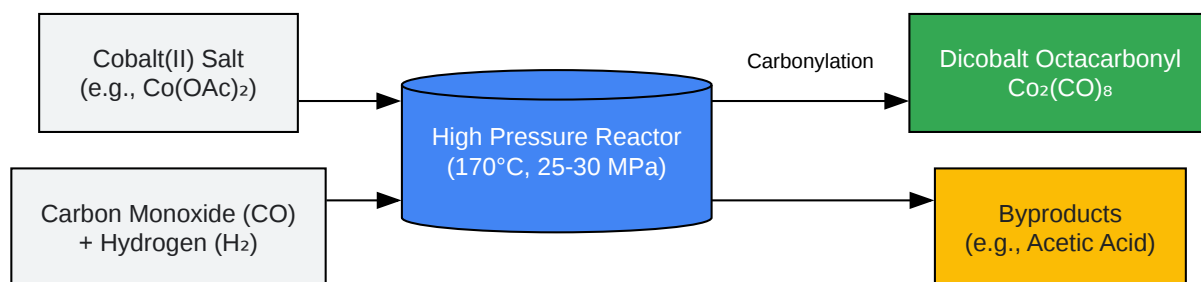
Table 1: Physical and Chemical Properties of Dicobalt Octacarbonyl

Property	Value	References
Chemical Formula	$\text{C}_8\text{Co}_2\text{O}_8$	[4]
Molar Mass	341.95 g/mol	[3]
Appearance	Orange-colored, pyrophoric solid	[1]
Melting Point	51 to 52 °C (decomposes)	[1]
Boiling Point	52 °C (decomposes)	[1]
Solubility	Insoluble in water; Soluble in organic solvents	[1][4]
Vapor Pressure	0.7 mmHg (20 °C)	[1]

The primary industrial synthesis of dicobalt octacarbonyl involves the high-pressure carbonylation of cobalt(II) salts, such as cobalt(II) acetate, in the presence of hydrogen.[1]

Synthesis Reaction:  $2 \text{Co}(\text{CH}_3\text{COO})_2 + 8 \text{CO} + 2 \text{H}_2 \rightarrow \text{Co}_2(\text{CO})_8 + 4 \text{CH}_3\text{COOH}$ [1]

An alternative method involves heating cobalt metal above 250 °C with carbon monoxide at 200 to 300 atm.[1]



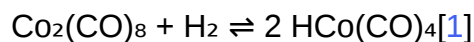
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*High-pressure synthesis of Dicobalt Octacarbonyl.*

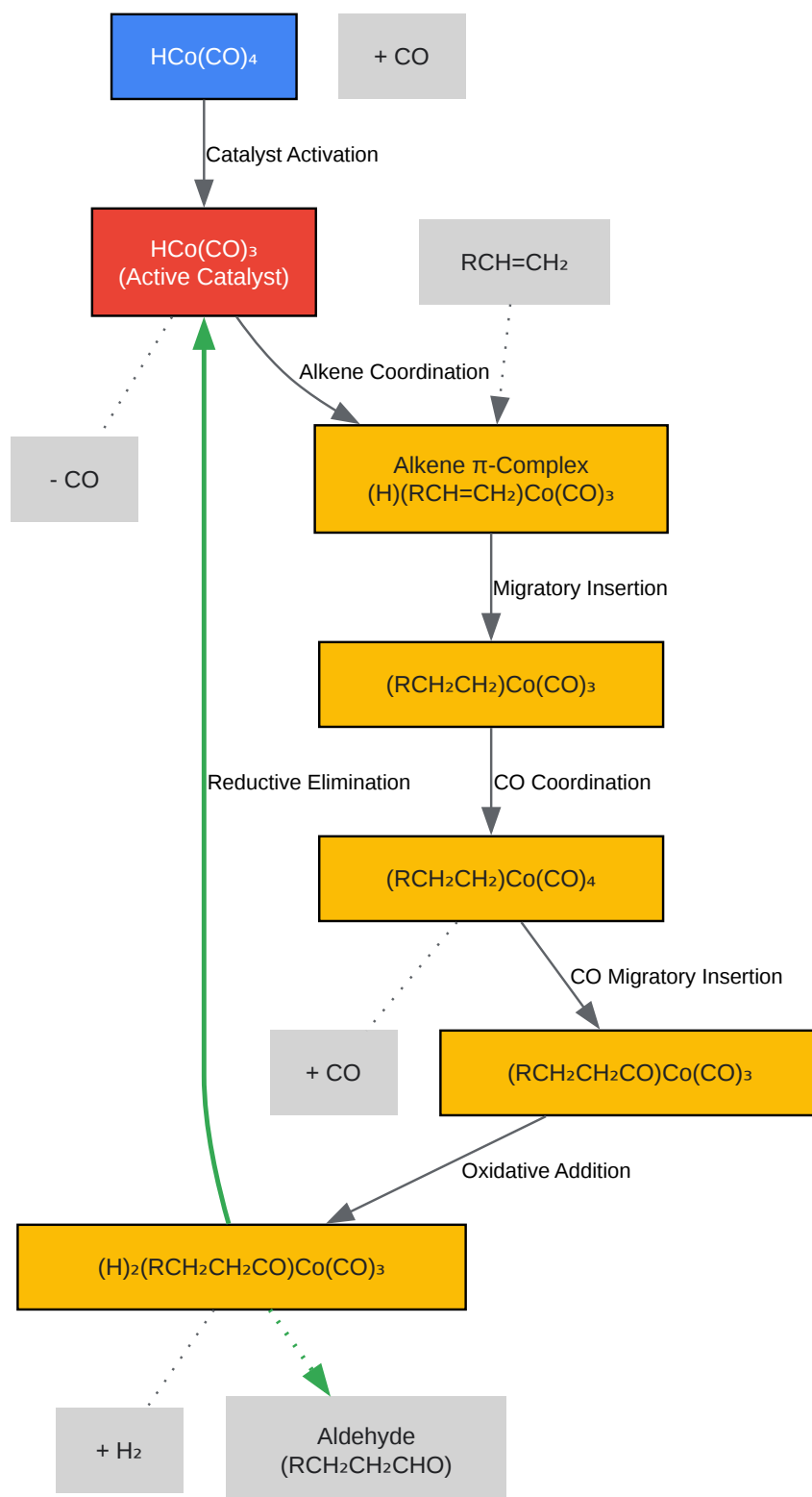
## Application in Hydroformylation (Oxo Process)

Hydroformylation, or the oxo process, is a major industrial application for catalysts derived from dicobalt octacarbonyl.<sup>[5]</sup> This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.<sup>[5]</sup>

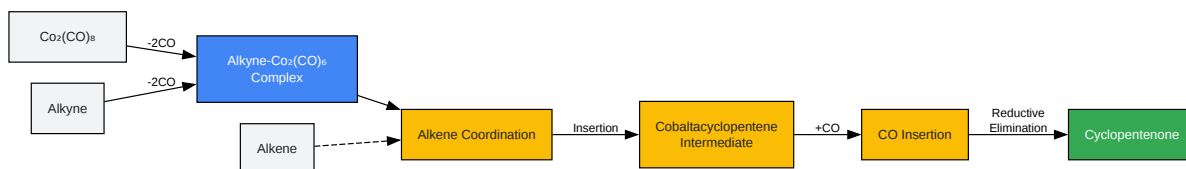
Dicobalt octacarbonyl itself is a precatalyst; the active catalyst, cobalt tetracarbonyl hydride ( $\text{HCo}(\text{CO})_4$ ), is formed in situ via hydrogenation.<sup>[1][6][7]</sup>

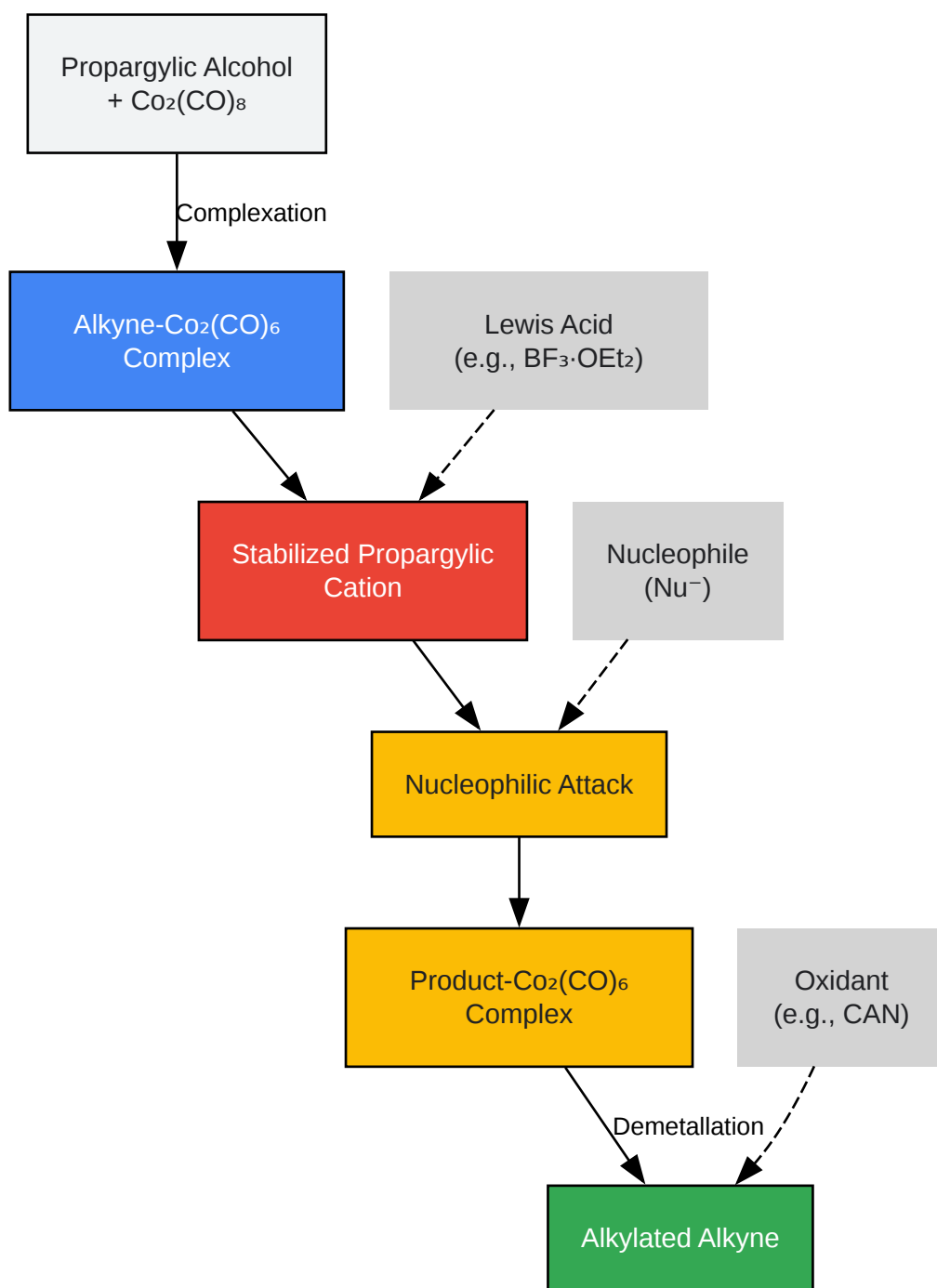


The catalytic cycle involves the coordination of an alkene, migratory insertion steps, and finally reductive elimination to yield the aldehyde product and regenerate the active catalyst.<sup>[1][5][7]</sup>



Catalytic Cycle for Hydroformylation





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